N-(tert-butyl)-N-phenyl-4-(trifluoromethyl)benzenesulfonamide
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Description
N-(tert-butyl)-N-phenyl-4-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H18F3NO2S and its molecular weight is 357.39. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound belongs to the class of organic compounds known as benzenesulfonamides . Sulfonamides are known to inhibit bacterial enzymes - specifically, they are often used as antibiotics targeting the folic acid synthesis pathway in bacteria .
Mode of Action
This disrupts DNA synthesis and cell replication .
Biochemical Pathways
Without specific studies, it’s hard to say which biochemical pathways this compound might affect. Given its structural class, it could potentially interfere with folic acid synthesis or other pathways involving sulfonamide interaction .
Pharmacokinetics
Generally, the pharmacokinetics of a compound depend on its chemical structure, formulation, route of administration, and individual patient factors .
Result of Action
Based on its class, it could potentially have antibacterial effects due to the inhibition of folic acid synthesis .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors such as temperature, pH, and presence of other compounds. Without specific information, it’s difficult to predict how these factors might affect this particular compound .
Properties
IUPAC Name |
N-tert-butyl-N-phenyl-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO2S/c1-16(2,3)21(14-7-5-4-6-8-14)24(22,23)15-11-9-13(10-12-15)17(18,19)20/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHRNUTWYIJNGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.